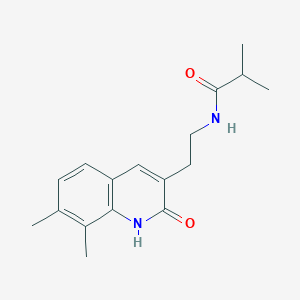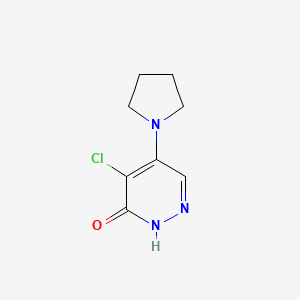
4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazine family. It has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Microwave-assisted Synthesis
Microwave-assisted synthesis techniques have been utilized to expedite the preparation of pyridazine derivatives, including those similar to 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one. These methods offer a quicker alternative to traditional synthesis routes, highlighting the compound's relevance in facilitating the efficient synthesis of complex molecules (Hoogenboom, Moore, & Schubert, 2006).
Antimicrobial and Antioxidant Applications
Research into pyridazinone derivatives, including those structurally related to 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one, has shown these compounds possess promising antimicrobial and antioxidant activities. This indicates their potential use in developing new therapeutic agents (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Anti-Cancer and Anti-Angiogenic Properties
Studies have identified that certain 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives exhibit significant anticancer and antiangiogenic properties. These findings open avenues for the compound's application in cancer therapy and research into tumor progression mechanisms (Kamble, Sawant, Sawant, Pisal, Gacche, Kamble, & Kamble, 2015).
Conducting Polymer Development
Research has explored the use of pyrrolidin-1-yl derivatives in the development of conducting polymers. These studies demonstrate the compound's utility in creating materials with specific electronic properties, potentially applicable in electronics and materials science (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Corrosion Inhibition
Pyridazine derivatives have also been investigated for their role in corrosion inhibition, particularly for protecting metals in acidic environments. This research underscores the compound's potential in industrial applications, where preventing metal corrosion is critical (Mashuga, Olasunkanmi, & Ebenso, 2017).
properties
IUPAC Name |
5-chloro-4-pyrrolidin-1-yl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-6(5-10-11-8(7)13)12-3-1-2-4-12/h5H,1-4H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQXAJVJQMYVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)NN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





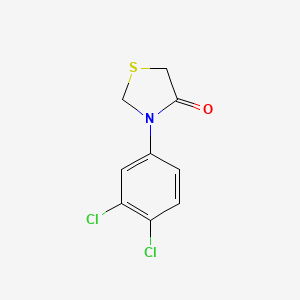
![methyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711582.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2711584.png)

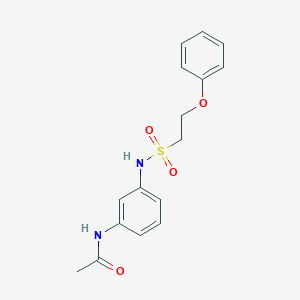
![1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2711591.png)
![3-{[3-(trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one](/img/structure/B2711592.png)
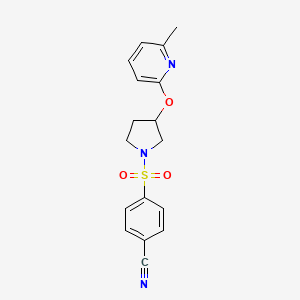
![(1,1-Dioxidotetrahydrothiophen-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2711596.png)
